Home > Products > Screening Compounds P49494 > 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide
2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide -

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide

Catalog Number: EVT-5756462
CAS Number:
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R,E)-N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562)

Compound Description: (R,E)-N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562) is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. It exhibits a unique in vitro pharmacology profile, blocking capsaicin activation of TRPV1 while not affecting its heat activation. Additionally, AMG8562 potentiates TRPV1 activation by pH 5 in vitro and does not cause hyperthermia in vivo in rats. []

Relevance: AMG8562 shares the 2,3-dihydro-1H-indenyl moiety with the target compound, 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide. Both compounds also contain an acrylamide functional group, suggesting a potential structural basis for similar biological activity, specifically related to TRPV1 modulation. []

6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

Compound Description: 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one is a potent and selective G protein-coupled receptor 119 (GPR119) agonist. []

Relevance: This compound shares the 2,3-dihydro-1H-indenyl core with 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide, highlighting the importance of this structural motif for potential biological activity, although targeting different receptors. []

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. It demonstrates excellent FLAP binding potency and effectively inhibits LTB4 synthesis in human whole blood. []

Relevance: While not directly sharing a common scaffold, BI 665915 and 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide both contain the 1,2,4-oxadiazole ring system. This suggests a potential shared pharmacophoric element for modulating different biological targets. []

Derivatives of 2,3-dihydro-1H-inden-1-yl-2,7-diazaspiro[3.6]nonane

Compound Description: This series of compounds, characterized by the general formula (I) provided in the paper, represent antagonists or inverse agonists of the ghrelin receptor. []

Relevance: These derivatives share the 2,3-dihydro-1H-inden-1-yl moiety with the target compound, 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide. This common structural feature points to a potential role of this moiety in interacting with GPCRs, though targeting different receptors. []

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787)

Compound Description: N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787) is a potent and selective antagonist of the neuropeptide Y Y2 receptor. []

Relevance: Both JNJ-5207787 and 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide contain the acrylamide functionality and a substituted six-membered ring directly attached to the amide nitrogen. This structural similarity suggests a possible shared pharmacophoric element for interacting with receptors, albeit targeting different receptor systems. []

2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157)

Compound Description: 2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157) is a potent antitumor agent with reduced hematotoxicity compared to the related compound Amonafide. It induces autophagy and senescence in cancer cells. []

Compound Description: This series of compounds, synthesized from theophylline-7-acetic acid (acefylline), are novel 1,2,4-triazole hybrids bearing N-phenyl acetamide moieties. They exhibit potent in vitro anti-cancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines, with compound 11g (2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide) showing the strongest inhibitory activity. []

Relevance: These acefylline-derived hybrids and 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide share the N-substituted acetamide moiety. This structural similarity, alongside the presence of the 1,2,4-triazole ring system in both series, suggests a potential common pharmacophoric feature, although they target different biological pathways. []

γ-КАРБОЛИНЫ, МОДИФИЦИРОВАННЫЕ 2-(5-ФЕНИЛ-[1,2,4]ОКСАДИАЗОЛ-3-ИЛ) ЭТИЛЬНЫМ ФРАГМЕНТОМ

Compound Description: This series of compounds, described as "γ-carbolines modified by a 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)ethyl fragment," are synthesized as potential therapeutic agents for neurodegenerative diseases. []

Relevance: These γ-carboline derivatives share the 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)ethyl fragment with the target compound, 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide. This common structural element highlights the potential importance of this fragment for biological activity, though targeting different receptor systems. []

Compound Description: This series of compounds, characterized by the presence of 3,3-dimethylpiperidine linked to indan-1-yl or tetralin-1-yl moieties via various alkyl chain lengths, are synthesized and investigated for their binding affinities towards sigma receptor subtypes and the EBP (Δ8-Δ7 sterol isomerase) site. []

Relevance: These derivatives are structurally similar to 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide due to the presence of the indanyl (2,3-dihydro-1H-indenyl) moiety. This shared structural feature suggests a potential for these compounds to exhibit overlapping pharmacophoric properties, despite targeting different biological systems. []

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas

Compound Description: This series of compounds, derived from 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine, features urea linkages with various substituents, including 5-methylisoxazol-4-yl, 4-fluoro-2,3-dihydro-1H-inden-1-yl, and aryl groups. These compounds are synthesized and evaluated for their anticancer activity against human neuroblastoma (SK N SH) and human colon carcinoma (COLO 205) cell lines. []

Relevance: Although structurally distinct from 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide, this series of compounds incorporates the 4-fluoro-2,3-dihydro-1H-inden-1-yl moiety. This shared structural feature suggests a possible contribution of this group to biological activity, despite targeting different pathways. []

Properties

Product Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C21H21N3O2/c25-20(14-17-11-10-15-6-4-5-9-18(15)17)22-13-12-19-23-21(26-24-19)16-7-2-1-3-8-16/h1-9,17H,10-14H2,(H,22,25)

InChI Key

DYCRZIIUKSBLTB-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C1CC(=O)NCCC3=NOC(=N3)C4=CC=CC=C4

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCCC3=NOC(=N3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.